molecular formula C23H19Br2N3O3 B11538323 2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate

2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate

Cat. No.: B11538323
M. Wt: 545.2 g/mol
InChI Key: SDNNTAWGSCPTDF-UVHMKAGCSA-N
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Description

2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate is a complex organic compound characterized by its multiple functional groups, including bromine atoms, an amide group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate typically involves multiple steps:

  • Bromination: : The initial step involves the bromination of a suitable aromatic precursor to introduce bromine atoms at the 2 and 4 positions. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

  • Formation of the Amide Group: : The next step involves the introduction of the amide group. This can be done by reacting the brominated aromatic compound with 3-methylphenylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide linkage.

  • Esterification: : The final step is the esterification of the resulting compound with benzoic acid or its derivatives to form the benzoate ester. This can be achieved using a dehydrating agent such as sulfuric acid (H₂SO₄) or a catalyst like p-toluenesulfonic acid (PTSA).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for bromination and esterification, and employing advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amide and aromatic rings. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the nitro groups or the carbonyl group in the ester. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: : The bromine atoms in the compound can participate in nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: NaOCH₃ in methanol, KOtBu in tert-butanol.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or other substituted aromatic compounds.

Scientific Research Applications

2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate has several applications in scientific research:

  • Chemistry: : Used as a reagent in organic synthesis for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

  • Medicine: : Explored for its potential therapeutic effects. Studies focus on its mechanism of action and efficacy in treating various diseases.

  • Industry: : Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which 2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate exerts its effects involves several molecular targets and pathways:

  • Molecular Targets: : The compound can interact with enzymes, receptors, and DNA. Its bromine atoms and amide group allow it to form strong interactions with these targets.

  • Pathways Involved: : The compound can modulate signaling pathways involved in cell growth, apoptosis, and immune response. Its ability to inhibit or activate specific enzymes plays a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-6-[(E)-({2-[(phenyl)amino]acetamido}imino)methyl]phenyl benzoate: Similar structure but lacks the 3-methyl group on the phenyl ring.

    2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate: Similar structure but with a methyl group at the 4-position of the phenyl ring.

Uniqueness

The presence of the 3-methyl group on the phenyl ring in 2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate imparts unique steric and electronic properties. This affects its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C23H19Br2N3O3

Molecular Weight

545.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C23H19Br2N3O3/c1-15-6-5-9-19(10-15)26-14-21(29)28-27-13-17-11-18(24)12-20(25)22(17)31-23(30)16-7-3-2-4-8-16/h2-13,26H,14H2,1H3,(H,28,29)/b27-13+

InChI Key

SDNNTAWGSCPTDF-UVHMKAGCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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